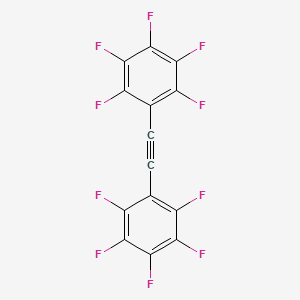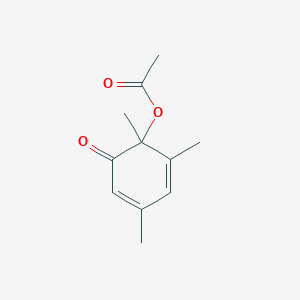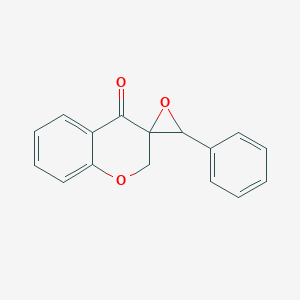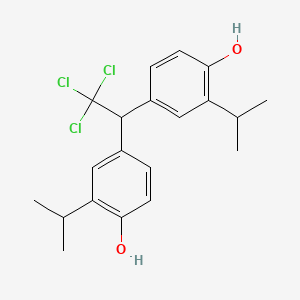
Phenol, 4,4'-(2,2,2-trichloroethylidene)bis(2-isopropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4,4’-(2,2,2-trichloroethylidene)bis(2-isopropyl-) is a synthetic organic compound characterized by the presence of phenolic groups and a trichloroethylidene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-(2,2,2-trichloroethylidene)bis(2-isopropyl-) typically involves the reaction of phenol with trichloroacetaldehyde (chloral) under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the final product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. The industrial production methods are designed to be efficient and cost-effective, while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4,4’-(2,2,2-trichloroethylidene)bis(2-isopropyl-) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The trichloroethylidene bridge can be reduced to form different derivatives.
Substitution: The phenolic hydrogen atoms can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
Phenol, 4,4’-(2,2,2-trichloroethylidene)bis(2-isopropyl-) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is used in the production of specialty chemicals, resins, and coatings.
Mechanism of Action
The mechanism of action of Phenol, 4,4’-(2,2,2-trichloroethylidene)bis(2-isopropyl-) involves its interaction with specific molecular targets and pathways. The phenolic groups can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The trichloroethylidene bridge may also play a role in modulating the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Phenol, 4,4’-(1-methylethylidene)bis-: This compound has a similar structure but with a methylethylidene bridge instead of a trichloroethylidene bridge.
Phenol, 4,4’-(2,2,2-trichloroethylidene)bis[3-methyl-: This compound has an additional methyl group on the phenolic rings.
Uniqueness
Phenol, 4,4’-(2,2,2-trichloroethylidene)bis(2-isopropyl-) is unique due to the presence of the trichloroethylidene bridge, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
21282-44-0 |
|---|---|
Molecular Formula |
C20H23Cl3O2 |
Molecular Weight |
401.7 g/mol |
IUPAC Name |
2-propan-2-yl-4-[2,2,2-trichloro-1-(4-hydroxy-3-propan-2-ylphenyl)ethyl]phenol |
InChI |
InChI=1S/C20H23Cl3O2/c1-11(2)15-9-13(5-7-17(15)24)19(20(21,22)23)14-6-8-18(25)16(10-14)12(3)4/h5-12,19,24-25H,1-4H3 |
InChI Key |
DSNFTANGKSCNGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C(C2=CC(=C(C=C2)O)C(C)C)C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



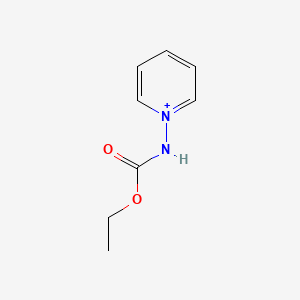
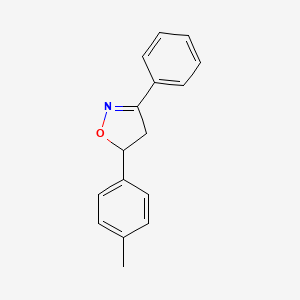

![5-Oxoquinoxalino[2,3-b]quinoxalin-5-ium-11(5H)-olate](/img/structure/B14715608.png)
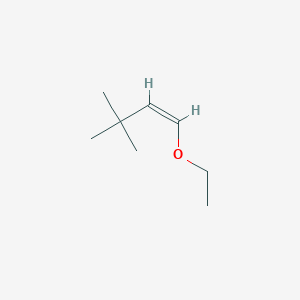
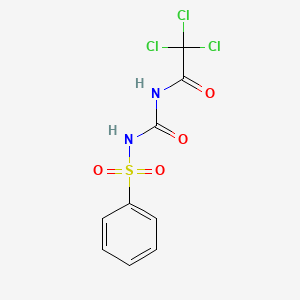

![1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane](/img/structure/B14715641.png)


